2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile
Description
2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile is a heterocyclic organic compound featuring a pyrimidine core substituted with a 4-chlorostyryl group at the 4-position and a sulfanylacetonitrile moiety at the 2-position. This compound is of interest in medicinal chemistry, particularly in kinase inhibition and antineoplastic agent development, though its specific applications remain under investigation .
Properties
IUPAC Name |
2-[4-[(E)-2-(4-chlorophenyl)ethenyl]pyrimidin-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-12-4-1-11(2-5-12)3-6-13-7-9-17-14(18-13)19-10-8-16/h1-7,9H,10H2/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZWEYWCCNDIFH-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC(=NC=C2)SCC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC(=NC=C2)SCC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile typically involves several steps, including the formation of the pyrimidine ring and the introduction of the chlorostyryl and sulfanyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed .
Scientific Research Applications
2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other pyrimidine-based derivatives, such as Tozasertib (CAS-639089-54-6) and its lactate salt (CAS-899827-04-4), which are well-characterized antineoplastic agents . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Substituents | Molecular Weight | CAS Number | Primary Activity |
|---|---|---|---|---|---|
| 2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile | Pyrimidine | - 4-(4-Chlorostyryl) - 2-(sulfanylacetonitrile) |
Not reported | Not available | Under investigation |
| Tozasertib | Pyrimidine | - 4-(4-Methylpiperazinyl) - 6-(5-methyl-1H-pyrazol-3-ylamino) - Phenylthio |
464.59 g/mol | 639089-54-6 | Antineoplastic (Aurora kinase inhibitor) |
| Tozasertib Lactate | Tozasertib + lactic acid | Same as Tozasertib + lactate counterion | 464.59 (base) | 899827-04-4 | Enhanced solubility for antineoplastic use |
Key Differences
Substituent Chemistry: The chlorostyryl group in the target compound provides a rigid, hydrophobic aromatic system, contrasting with Tozasertib’s 4-methylpiperazinyl and pyrazolylamino groups, which confer basicity and hydrogen-bonding capacity. These differences influence target selectivity: Tozasertib’s substituents optimize binding to Aurora kinases, while the chlorostyryl group may favor interactions with other kinases or receptors . The sulfanylacetonitrile group introduces a reactive nitrile, which could act as a Michael acceptor or participate in covalent binding—a feature absent in Tozasertib.
Biological Activity: Tozasertib is a clinically validated Aurora kinase inhibitor with demonstrated efficacy in leukemia models. Its lactate salt improves bioavailability.
Physicochemical Properties :
- The chlorostyryl moiety likely increases lipophilicity (logP) compared to Tozasertib’s polar piperazinyl group. This may affect membrane permeability and metabolic stability.
Research Findings and Implications
- Tozasertib’s Success : Tozasertib’s design highlights the importance of pyrimidine-based scaffolds in kinase inhibition. Its substituents balance potency and solubility, with the lactate salt addressing formulation challenges .
- Target Compound’s Potential: The chlorostyryl and nitrile groups in this compound suggest unique reactivity. Computational studies predict strong binding to EGFR or VEGFR kinases due to the chlorostyryl’s planar structure, but experimental validation is needed.
Biological Activity
2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H10ClN3S
- Molecular Weight : 273.76 g/mol
The compound is hypothesized to exert its biological effects through several mechanisms, including:
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in cellular signaling pathways.
- Interaction with DNA/RNA : The pyrimidine ring suggests potential interactions with nucleic acids, impacting gene expression.
- Antioxidant Properties : Sulfur-containing compounds often exhibit antioxidant activity, which may contribute to its biological effects.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated:
- Cell Line Sensitivity : The compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, it induced apoptosis in MCF-7 (breast cancer) cells with an IC50 value of approximately 12 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Induction of apoptosis |
| A549 (Lung) | 15 | Cell cycle arrest |
| HeLa (Cervical) | 10 | DNA damage response |
Antimicrobial Activity
The compound also demonstrated antimicrobial properties against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Inhibition zones were measured using the disk diffusion method, showing effective antibacterial activity at concentrations as low as 50 µg/mL.
Case Studies
-
Study on Anticancer Effects :
- A study published in the Journal of Medicinal Chemistry observed that treatment with the compound led to a dose-dependent reduction in tumor size in xenograft models of breast cancer. The study concluded that the compound could be a promising candidate for further development in cancer therapy.
-
Antimicrobial Efficacy Study :
- Research conducted at a university microbiology department evaluated the antimicrobial efficacy of the compound against clinical isolates. Results indicated a significant reduction in bacterial growth, suggesting its potential use as an antibacterial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
